molecular formula C10H18N4O6 B10760630 Argininosuccinate CAS No. 92008-07-6

Argininosuccinate

Cat. No.: B10760630
CAS No.: 92008-07-6
M. Wt: 290.27 g/mol
InChI Key: KDZOASGQNOPSCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Argininosuccinate is synthesized from citrulline and aspartic acid through a reaction catalyzed by the enzyme this compound synthetase. This reaction requires adenosine triphosphate (ATP) as an energy source. The overall reaction can be summarized as follows:

Citrulline+Aspartic Acid+ATPThis compound+AMP+PPi\text{Citrulline} + \text{Aspartic Acid} + \text{ATP} \rightarrow \text{this compound} + \text{AMP} + \text{PPi} Citrulline+Aspartic Acid+ATP→this compound+AMP+PPi

Industrial Production Methods: In industrial settings, the production of this compound typically involves the fermentation of microorganisms genetically engineered to overexpress this compound synthetase. This method ensures a high yield of the compound under controlled conditions.

Types of Reactions:

    Oxidation and Reduction: this compound itself does not undergo significant oxidation or reduction reactions under normal physiological conditions.

    Substitution: The primary reaction involving this compound is its conversion to arginine and fumarate, catalyzed by the enzyme this compound lyase.

Common Reagents and Conditions:

    Enzymatic Reactions: The conversion of this compound to arginine and fumarate requires the presence of this compound lyase.

    Physiological Conditions: These reactions typically occur at physiological pH and temperature, within the cellular environment.

Major Products Formed:

    Arginine: An essential amino acid involved in protein synthesis and various metabolic pathways.

    Fumarate: An intermediate in the citric acid cycle, crucial for cellular respiration and energy production.

Scientific Research Applications

Biology: In biological research, argininosuccinate is used to study metabolic pathways, particularly those involving nitrogen metabolism and the citric acid cycle.

Medicine: this compound is of clinical interest due to its involvement in metabolic disorders such as argininosuccinic aciduria, a condition characterized by a deficiency in this compound lyase. This compound is also explored for its potential therapeutic applications in treating hyperammonemia and other metabolic diseases.

Industry: In the industrial sector, this compound is used in the production of arginine supplements and other amino acid-based products.

Mechanism of Action

Argininosuccinate exerts its effects primarily through its role in the urea cycle. The enzyme this compound synthetase catalyzes the formation of this compound from citrulline and aspartic acid. Subsequently, this compound lyase converts this compound into arginine and fumarate. This process is crucial for the detoxification of ammonia in the liver and the production of urea, which is excreted in the urine.

Molecular Targets and Pathways:

    Urea Cycle Enzymes: this compound synthetase and this compound lyase are the primary enzymes involved.

    Nitrogen Metabolism Pathways: this compound is a key intermediate in the pathways that manage nitrogen balance in the body.

Comparison with Similar Compounds

    Citrulline: Another intermediate in the urea cycle, converted to argininosuccinate by this compound synthetase.

    Arginine: The final product of the this compound lyase reaction, involved in protein synthesis and various metabolic functions.

    Fumarate: A product of the this compound lyase reaction, involved in the citric acid cycle.

Uniqueness of this compound: this compound is unique due to its dual role in both the urea cycle and the citric acid cycle. This dual functionality makes it a critical compound for maintaining nitrogen balance and energy production in the body.

Biological Activity

Argininosuccinate, specifically in the context of this compound lyase (ASL) deficiency, plays a significant role in various metabolic pathways, particularly the urea cycle and nitric oxide synthesis. This article discusses the biological activity of this compound, its implications in metabolic disorders, and relevant research findings.

Overview of this compound

This compound is an intermediate in the urea cycle, formed from citrulline and aspartate through the action of this compound synthetase. It is subsequently converted into arginine and fumarate by this compound lyase (ASL). Deficiency in ASL leads to the accumulation of this compound and ammonia, resulting in argininosuccinic aciduria (ASA), a serious metabolic disorder.

Biological Functions

  • Urea Cycle : this compound is crucial for nitrogen disposal in mammals. The conversion of this compound to arginine and fumarate is a key step in the urea cycle, facilitating the removal of excess nitrogen from the body.
  • Nitric Oxide Production : Arginine, produced from this compound, serves as a substrate for nitric oxide synthase (NOS), which synthesizes nitric oxide (NO), an essential signaling molecule involved in various physiological processes such as vasodilation and neurotransmission.

Case Studies

  • Argininosuccinic Aciduria : A study highlighted that patients with ASL deficiency exhibited elevated levels of ammonia and this compound, leading to neurological impairments including seizures and developmental disabilities. Long-term follow-up indicated that early diagnosis through newborn screening significantly improved clinical outcomes compared to late diagnoses .
  • High-Dose Arginine Treatment : In a double-blind study, patients receiving high doses of arginine showed increased levels of liver aminotransferases correlated with higher this compound levels. This suggests that while arginine supplementation is necessary for managing ASL deficiency, excessive doses may exacerbate liver injury due to increased this compound production .

Enzymatic Activity Studies

  • ASL Activity Measurement : A spectrophotometric assay was developed to measure ASL activity in human cell extracts. The results indicated that variants of ASL could exhibit different enzymatic activities, influencing clinical outcomes in patients with ASA .
  • Metabolite Flux Studies : Dynamic measurements using stable isotopes demonstrated decreased NO production in ASL-deficient patients compared to those with other urea cycle disorders. This finding supports the hypothesis that arginine availability at the site of NO production is critical for maintaining normal physiological functions .

Data Tables

StudyFindingsImplications
Variants of ASL affect enzymatic activityDifferent clinical outcomes based on ASL variant presence
Early screening leads to better outcomesImportance of newborn screening programs
High-dose arginine increases liver enzymesNeed for careful management of arginine supplementation

Properties

CAS No.

92008-07-6

Molecular Formula

C10H18N4O6

Molecular Weight

290.27 g/mol

IUPAC Name

2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid

InChI

InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14)

InChI Key

KDZOASGQNOPSCU-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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